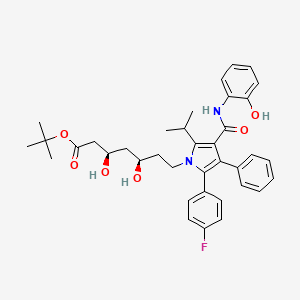

2-Hydroxy Atorvastatin tert-Butyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy Atorvastatin tert-Butyl Ester is a chemical compound that serves as an intermediate in the synthesis of atorvastatin, a widely used statin medication for lowering cholesterol levels. Atorvastatin is known for its ability to inhibit HMG-CoA reductase, an enzyme involved in the biosynthesis of cholesterol. This compound plays a crucial role in the production of atorvastatin, contributing to its effectiveness in managing hypercholesterolemia and preventing cardiovascular diseases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy Atorvastatin tert-Butyl Ester typically involves the Paal-Knorr pyrrole synthesis, which is a key step in the production of statin side chains. This method allows for the efficient introduction of chiral centers, which are essential for the biological activity of statins . The process involves the condensation of a diketone with a protected side chain amine, followed by hydrolysis and esterification steps to obtain the final product .

Industrial Production Methods

On an industrial scale, the production of atorvastatin and its intermediates, including this compound, involves several key improvements to enhance yield and purity. These improvements include the isolation of pure products at various stages and the use of convenient extraction procedures . The goal is to achieve high product purity (>99.5%) and facilitate large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy Atorvastatin tert-Butyl Ester undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of atorvastatin, which retain the pharmacological activity of the parent compound. These derivatives are often used in further synthetic steps to produce the final active pharmaceutical ingredient .

Aplicaciones Científicas De Investigación

2-Hydroxy Atorvastatin tert-Butyl Ester has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex molecules, particularly statins.

Biology: Studied for its role in inhibiting HMG-CoA reductase and its effects on cholesterol metabolism.

Medicine: Integral in the development of atorvastatin, which is used to manage hypercholesterolemia and reduce the risk of cardiovascular diseases.

Industry: Employed in the large-scale production of atorvastatin and related compounds.

Mecanismo De Acción

The mechanism of action of 2-Hydroxy Atorvastatin tert-Butyl Ester is closely related to its role as an intermediate in the synthesis of atorvastatin. Atorvastatin works by competitively inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. By inhibiting this enzyme, atorvastatin reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxy Atorvastatin: Another intermediate in the synthesis of atorvastatin, differing mainly in the absence of the tert-butyl ester group.

4-Hydroxy Atorvastatin: A positional isomer with hydroxylation at a different site on the molecule.

Atorvastatin Calcium: The final active pharmaceutical ingredient used in medications.

Uniqueness

2-Hydroxy Atorvastatin tert-Butyl Ester is unique due to its specific role in the synthetic pathway of atorvastatin. Its structure allows for the efficient introduction of chiral centers, which are crucial for the biological activity of atorvastatin. Additionally, the presence of the tert-butyl ester group provides stability and facilitates further synthetic transformations.

Propiedades

IUPAC Name |

tert-butyl (3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H43FN2O6/c1-23(2)34-33(36(45)39-29-13-9-10-14-30(29)43)32(24-11-7-6-8-12-24)35(25-15-17-26(38)18-16-25)40(34)20-19-27(41)21-28(42)22-31(44)46-37(3,4)5/h6-18,23,27-28,41-43H,19-22H2,1-5H3,(H,39,45)/t27-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLSOBSINHEOSA-VSGBNLITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43FN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

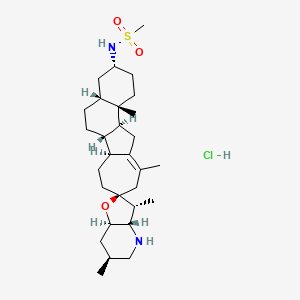

![Spiro[oxirane-2,1'-pyrrolizine]](/img/structure/B583792.png)

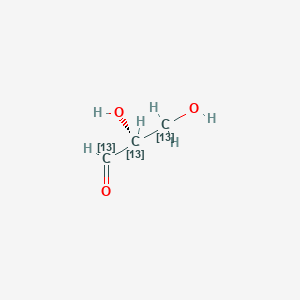

![DL-[1,3-13C2]Glyceraldehyde](/img/structure/B583794.png)

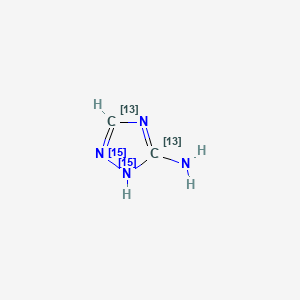

![DL-[1,2,3-13C3]Glyceraldehyde](/img/structure/B583801.png)

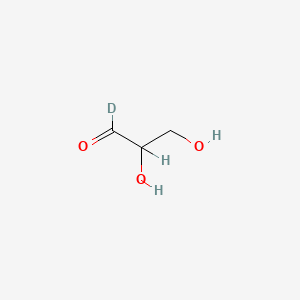

![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)